molecular formula C9H12N2O2 B7901598 4-Amino-4-pyridin-4-yl-butyric acid

4-Amino-4-pyridin-4-yl-butyric acid

Cat. No.: B7901598
M. Wt: 180.20 g/mol
InChI Key: TWXVXXQXUNQUHW-UHFFFAOYSA-N
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Description

4-Amino-4-pyridin-4-yl-butyric acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butyric acid with an amino group and a pyridine ring attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-4-pyridin-4-yl-butyric acid can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with butyric acid derivatives under specific conditions. For instance, the esterification of butyric acid followed by amination can yield the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-4-yl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted pyridine derivatives

Scientific Research Applications

4-Amino-4-pyridin-4-yl-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets. The compound can inhibit voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release. This mechanism is particularly relevant in the context of neurological research, where the compound’s effects on neuronal signaling are of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with similar structural features but different functional properties.

    4-Piperidine butyric acid: Another derivative of butyric acid with a piperidine ring instead of a pyridine ring.

Uniqueness

4-Amino-4-pyridin-4-yl-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVXXQXUNQUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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